molecular formula C16H13ClO3S B5737722 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate

2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate

Cat. No.: B5737722
M. Wt: 320.8 g/mol
InChI Key: HCIJBXYYGHKXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate is a chemical compound used in scientific research for its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound has potential anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, this compound has been shown to have potential anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate for lab experiments include its high yield synthesis method, its potential as a drug delivery system, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate. These include the development of new drug candidates based on this compound, the study of its potential as a drug delivery system, and the investigation of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate involves the reaction between 2-oxo-2-phenylethyl bromide and 4-chlorothiophenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a high yield.

Scientific Research Applications

2-oxo-2-phenylethyl [(4-chlorophenyl)thio]acetate has been extensively used in scientific research for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying their function.
In pharmacology, this compound has been studied for its potential as a drug delivery system. This compound has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug development.

Properties

IUPAC Name

phenacyl 2-(4-chlorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIJBXYYGHKXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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